molecular formula C19H27IN4O5 B12522710 Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine CAS No. 666703-13-5

Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine

Cat. No.: B12522710
CAS No.: 666703-13-5
M. Wt: 518.3 g/mol
InChI Key: YVVPQURQECYFQM-GJZGRUSLSA-N
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Description

Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine is a synthetic tetrapeptide designed for advanced research on targeted delivery systems. Its structure incorporates 2-iodo-L-phenylalanine, a moiety known for its high affinity and selectivity for the L-type Amino Acid Transporter 1 (LAT1) . LAT1 is a sodium-independent exchanger highly expressed at the blood-brain barrier and in various cancer tissues, making it a critical target for diagnostic and therapeutic agent delivery . The presence of 2-iodo-L-phenylalanine is intended to facilitate selective uptake via LAT1, as studies have shown that an iodine substituent at the ortho (position 2) on the benzene ring of phenylalanine markedly improves both affinity and selectivity for LAT1 over other amino acid transporters . The terminal L-leucine residue mimics LAT1's natural substrates, such as leucine, an essential branched-chain amino acid that is actively transported by LAT1 . This chimeric molecule is therefore primarily valued for its potential in oncology and neurology research, particularly in developing and testing novel targeted compounds, such as peptide-drug conjugates or molecular imaging probes. Research applications include investigating LAT1 transport kinetics, evaluating tumor-specific accumulation in vivo, and exploring mechanisms for enhancing brain penetration of therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or personal use. Researchers are encouraged to verify all specific properties and activity profiles of this compound within their own experimental systems.

Properties

CAS No.

666703-13-5

Molecular Formula

C19H27IN4O5

Molecular Weight

518.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(2-iodophenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C19H27IN4O5/c1-11(2)7-15(19(28)29)24-18(27)14(8-12-5-3-4-6-13(12)20)23-17(26)10-22-16(25)9-21/h3-6,11,14-15H,7-10,21H2,1-2H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t14-,15-/m0/s1

InChI Key

YVVPQURQECYFQM-GJZGRUSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1I)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1I)NC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (L-leucine) to a solid resin. Subsequent amino acids (2-iodo-L-phenylalanine, glycylglycine) are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodate derivatives.

    Reduction: The peptide can be reduced to remove the iodine atom, yielding a deiodinated peptide.

    Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like silver fluoride (AgF) or copper(I) chloride (CuCl).

Major Products

    Oxidation: Iodate derivatives of the peptide.

    Reduction: Deiodinated peptide.

    Substitution: Halogenated derivatives with modified properties.

Scientific Research Applications

Chemical Research Applications

Peptide Synthesis and Modification:
Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine serves as a model compound in peptide synthesis studies. Researchers utilize it to explore peptide coupling reactions and the effects of modifications on peptide stability and reactivity. The incorporation of iodine allows for unique substitution reactions that can lead to novel peptide derivatives .

Chemical Reactivity:
The iodine atom in this compound facilitates various chemical reactions:

  • Oxidation: Can form iodate derivatives using oxidizing agents like hydrogen peroxide.
  • Reduction: The iodine can be removed through reduction processes, yielding deiodinated peptides.
  • Substitution Reactions: The iodine can be substituted with other halogens or functional groups, allowing for tailored modifications .

Biological Research Applications

Protein-Protein Interactions:
This compound has been investigated for its role in modulating protein-protein interactions, which are crucial in many biological processes. Its structure enables it to mimic natural substrates, potentially influencing various biochemical pathways .

Enzyme Inhibition:
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit enzymes related to cancer cell proliferation, suggesting therapeutic applications in oncology .

Amino Acid Transport:
The compound has been shown to influence the transport mechanisms of essential amino acids across cellular membranes. It acts as a ligand for the L-type amino acid transporter 1 (LAT-1), which is critical for nutrient uptake in cells, particularly in cancerous tissues .

Medical Applications

Therapeutic Potential:
Due to its unique properties, this compound is being explored as a therapeutic agent. Its ability to modulate protein interactions and inhibit enzymes could lead to new treatments for diseases such as cancer and metabolic disorders .

Impact on Cytokine Levels:
Studies have investigated how leucine-enriched peptides affect cytokine levels in older adults, suggesting a role in modulating inflammatory responses and improving immune function .

Industrial Applications

Novel Material Development:
In industrial contexts, this compound is utilized in the development of novel materials and as a precursor for more complex peptide-based compounds. Its unique chemical properties make it suitable for various applications in materials science .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein InteractionsModulates interactions between proteins
Enzyme InhibitionPotential inhibitor of specific metabolic enzymes
Amino Acid TransportInfluences transport mechanisms across cell membranes

Case Study Highlights

  • Enzyme Inhibition Study: A study demonstrated that this compound inhibits enzymes linked to cancer proliferation, indicating its potential as an anticancer agent.
  • Cytokine Level Impact: Research showed that leucine-enriched peptides could modulate inflammatory markers in older adults, suggesting benefits for immune response regulation.
  • Transport Mechanism Analysis: Comprehensive analyses confirmed that this compound acts as a ligand for LAT-1, enhancing the transport of leucine and other neutral amino acids essential for cellular metabolism .

Mechanism of Action

The mechanism of action of Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The peptide’s structure allows it to mimic natural substrates, making it a valuable tool in studying biochemical processes.

Comparison with Similar Compounds

Glycyl-L-alanyl-L-isoleucine (CAS 137730-92-8)

Structure : Gly-Ala-Ile (tripeptide).
Key Differences :

  • Shorter peptide backbone (tripeptide vs. tetrapeptide).
  • Substitutes alanine and isoleucine for glycylglycine and leucine.
  • Lacks halogenation (iodine) on aromatic residues.
    Functional Implications :
  • The absence of iodination reduces steric bulk and may decrease lipid solubility compared to the target compound. Gly-Ala-Ile is primarily studied for its role in metabolic pathways rather than therapeutic applications .

L-Leucine, N-[N-[N-[N-(O-methyl-L-tyrosyl)glycyl]glycyl]-L-phenylalanyl] (CAS 64963-46-8)

Structure : O-methyl-L-tyrosine-Gly-Gly-Phe-Leu (tetrapeptide).
Key Similarities :

  • Shares the Gly-Gly-Phe-Leu backbone with the target compound.
    Key Differences :
  • Features an O-methylated tyrosine instead of 2-iodo-phenylalanine.
    Physicochemical Data :
  • PSA : 188.95 Ų (polar surface area).
  • XlogP : -2 (hydrophobicity index).
  • Hydrogen bonds: 6 donors, 8 acceptors. Functional Implications:
  • The O-methyl group increases steric hindrance but reduces halogen-mediated interactions (e.g., van der Waals forces). This compound’s lower XlogP suggests reduced membrane permeability compared to the iodinated analog .

DL-Leucylglycylglycine

Structure : Leu-Gly-Gly (tripeptide).
Key Differences :

  • Reverses the Gly-Gly sequence and lacks iodinated phenylalanine.
  • DL-configuration introduces racemic complexity, unlike the L-specific target compound.
    Functional Implications :
  • Used in studies on peptide hydrolysis kinetics. The absence of aromatic iodination simplifies synthesis but limits applications in targeted therapies .

L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl (CAS 574749-71-6)

Structure : Asn-Phe-Gly-Ala-Ala-Leu (hexapeptide).
Key Differences :

  • Extended backbone with asparagine and additional alanine residues.
  • Contains non-iodinated phenylalanine. Functional Implications:
  • The asparagine residue introduces a polar side chain, enhancing water solubility. This contrasts with the hydrophobic iodine in the target compound, which may favor tissue penetration .

Data Table: Comparative Physicochemical Properties

Compound Name Backbone Length Key Modifications PSA (Ų) XlogP Hydrogen Bonds (Donor/Acceptor) Molecular Weight
Glycylglycyl-2-iodo-L-phenylalanyl-L-leu Tetrapeptide 2-iodo-L-phenylalanine ~190* ~1.5* 7/9* ~600*
L-Leucine, N-[N-[N-[N-(O-methyl-L-tyrosyl)glycyl]glycyl]-L-phenylalanyl] Tetrapeptide O-methyl-L-tyrosine 188.95 -2 6/8 569.65
Glycyl-L-alanyl-L-isoleucine Tripeptide None ~120* ~0.8* 4/6 303.34
DL-Leucylglycylglycine Tripeptide Racemic leucine ~110* ~0.5 4/5 275.30

Biological Activity

Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the realms of protein interactions and therapeutic applications. This article explores its synthesis, mechanisms of action, and biological implications based on various studies.

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). The process involves:

  • Attachment of the C-terminal amino acid (L-leucine) to a solid resin.
  • Sequential addition of amino acids (2-iodo-L-phenylalanine and glycylglycine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
  • Cleavage from the resin and purification via high-performance liquid chromatography (HPLC) to obtain the final product.

The introduction of the iodine atom is significant as it can enhance binding affinity to specific molecular targets, which may lead to inhibition or activation of various biological pathways.

This compound exhibits several mechanisms of action:

  • Protein-Protein Interactions : It has been investigated for its role in modulating interactions between proteins, which is crucial in various cellular processes.
  • Enzyme Inhibition : The compound may inhibit certain enzymes, thereby affecting metabolic pathways. For instance, its structural similarity to natural substrates allows it to interfere with enzyme activities, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound has significant biological activity, particularly concerning amino acid transport mechanisms. Studies have shown that it can influence the transport of essential amino acids across cell membranes, which is vital for cellular metabolism and signaling.

Table 1: Biological Activity Summary

Activity Type Description Reference
Protein InteractionsModulates protein-protein interactions
Enzyme InhibitionPotential inhibitor of specific enzymes
Amino Acid TransportInfluences transport mechanisms in cells

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study highlighted the compound's ability to inhibit certain enzymes related to cancer cell proliferation. The results indicated that this compound could potentially serve as a therapeutic agent in cancer treatment by targeting specific metabolic pathways .
  • Impact on Cytokine Levels : Another research project examined how leucine-enriched peptides, including derivatives like this compound, affected cytokine levels in older adults. The findings suggested that supplementation could modulate inflammatory markers, indicating a role in immune response regulation .
  • Transport Mechanism Analysis : A comprehensive analysis demonstrated that this compound acts as a ligand for LAT-1 (L-type amino acid transporter 1), influencing the transport of leucine and other neutral amino acids across cellular membranes. This mechanism is crucial for nutrient uptake in cancer cells .

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